molecular formula C17H18N4O2S B5573865 2-benzyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1,3-thiazole-4-carboxamide

2-benzyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1,3-thiazole-4-carboxamide

Cat. No.: B5573865
M. Wt: 342.4 g/mol
InChI Key: LFHVERKVCCIQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.11504700 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Agents

Novel analogs of compounds structurally related to the chemical of interest have been designed and synthesized, showing promising antibacterial activity especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized through reactions involving p-substituted benzaldehydes and assessed for their cytotoxic activity, indicating their effectiveness at non-cytotoxic concentrations (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Research on novel heterocyclic compounds derived from visnaginone and khellinone has demonstrated their potential as anti-inflammatory and analgesic agents. These compounds showed significant inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory activity, suggesting their potential for therapeutic use (Abu‐Hashem et al., 2020).

Cytotoxicity Evaluation

5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential for developing cancer therapeutic agents based on pyrazole derivatives (Hassan et al., 2014).

Structural and Spectral Studies

Studies focusing on the structural and spectral characterization of compounds structurally related to "2-benzyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1,3-thiazole-4-carboxamide" have been conducted to elucidate their molecular geometries, electronic structures, and potential applications. For instance, compounds like methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate have been formed via Diels-Alder reactions, providing insights into the chemical reactivity and interaction potential of these molecules (Kranjc et al., 2011).

Future Directions

Thiazoles and their derivatives have been the focus of many research studies due to their wide range of biological activities . Future research could focus on further exploring the properties and potential applications of “2-benzyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1,3-thiazole-4-carboxamide”, including its synthesis, biological activity, and mechanism of action.

Properties

IUPAC Name

2-benzyl-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-23-10-14-8-13(20-21-14)9-18-17(22)15-11-24-16(19-15)7-12-5-3-2-4-6-12/h2-6,8,11H,7,9-10H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHVERKVCCIQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=C1)CNC(=O)C2=CSC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.